5-(2-(Trifluoromethyl)phenyl)nicotinamide
CAS No.: 1125421-92-2
Cat. No.: VC3242196
Molecular Formula: C13H9F3N2O
Molecular Weight: 266.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1125421-92-2 |
|---|---|
| Molecular Formula | C13H9F3N2O |
| Molecular Weight | 266.22 g/mol |
| IUPAC Name | 5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C13H9F3N2O/c14-13(15,16)11-4-2-1-3-10(11)8-5-9(12(17)19)7-18-6-8/h1-7H,(H2,17,19) |
| Standard InChI Key | JNEYJQJXQQISEY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)N)C(F)(F)F |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=CN=C2)C(=O)N)C(F)(F)F |
Introduction
Chemical Identity and Nomenclature
5-(2-(Trifluoromethyl)phenyl)nicotinamide belongs to a class of compounds featuring a nicotinamide core with a trifluoromethyl-substituted phenyl ring. The compound has been identified by multiple registry systems and appears in chemical databases with specific identifiers. It has a distinctive chemical structure characterized by the trifluoromethyl group at the ortho position of the phenyl ring that connects to the nicotinamide moiety.
The compound is registered under multiple systematic names and identifiers in chemical databases. Its primary identification is through the IUPAC name 5-(2-(Trifluoromethyl)phenyl)nicotinamide, which describes its structural arrangement . Alternative nomenclature includes 5-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide and 5-(2-(trifluoromethyl)phenyl)pyridine-3-carboxamide, which are synonymous descriptors of the same chemical entity . The compound has been assigned various registry numbers, including CAS numbers 88283-34-5 and 1125421-92-2, which appear in different chemical database entries .
Identification Parameters
Structural Characteristics and Properties
The molecular structure of 5-(2-(Trifluoromethyl)phenyl)nicotinamide features a nicotinamide core with a phenyl substituent at position 5. The phenyl ring bears a trifluoromethyl group at the ortho position, creating a distinct chemical architecture that influences the compound's physical and chemical behavior. This arrangement of atoms creates specific electronic and steric properties that differentiate it from other nicotinamide derivatives.
Physicochemical Properties
The compound possesses several well-defined physicochemical properties that characterize its behavior in various environments. With a precise molecular weight of 266.22 g/mol, it falls within the range of small molecule compounds . The calculated XLogP3-AA value of 2.2 indicates moderate lipophilicity, suggesting a balanced distribution between aqueous and lipid phases . This property is particularly relevant for understanding the compound's potential membrane permeability and pharmacokinetic behavior.
From a structural interaction perspective, 5-(2-(Trifluoromethyl)phenyl)nicotinamide contains specific functional groups that enable molecular recognition and binding. The compound features 1 hydrogen bond donor and 5 hydrogen bond acceptors, providing multiple sites for potential intermolecular interactions . These characteristics influence its solubility, reactivity, and capacity to engage in binding interactions with biological macromolecules.
Table 1. Physicochemical Properties of 5-(2-(Trifluoromethyl)phenyl)nicotinamide
| Property | Value |
|---|---|
| Molecular Formula | C13H9F3N2O |
| Molecular Weight | 266.22 g/mol |
| XLogP3-AA (Calculated Partition Coefficient) | 2.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| CAS Registry Numbers | 88283-34-5, 1125421-92-2 |
| PubChem CID | 39782083 |
Structural Features
The chemical architecture of 5-(2-(Trifluoromethyl)phenyl)nicotinamide includes several key structural components that define its chemical identity. The nicotinamide portion consists of a pyridine ring with a carboxamide substituent, while the phenyl ring connects at position 5 of the pyridine. The trifluoromethyl group at the ortho position of the phenyl ring introduces electronic effects that influence the electron distribution throughout the molecule.
The trifluoromethyl group (CF3) is particularly significant in this compound's structure. As a strongly electron-withdrawing group, it alters the electronic properties of the adjacent phenyl ring, potentially affecting reactivity, stability, and interaction potential . The positioning of this group at the ortho position creates a distinct three-dimensional arrangement that differentiates this compound from its structural isomers, such as 5-(3-(trifluoromethyl)phenyl)nicotinamide, which has the CF3 group at the meta position .
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